Basic structural and chemical properties of Ruthenium(1+), chloride, (OC-6-22)-
Basic structural and chemical properties of Ruthenium(1+), chloride, (OC-6-22)-
An In-Depth Technical Guide: Structural, Chemical, and Mechanistic Properties of cis-Tetraamminedichlororuthenium(III) Chloride [(OC-6-22)- Isomer]
Executive Summary
In the landscape of transition metal coordination chemistry, few compounds bridge the gap between inorganic catalysis and medicinal oncology as effectively as Ruthenium(1+), chloride, (OC-6-22)- . Formally recognized by its IUPAC descriptor and CAS Registry Number 22327-28-2, this compound is universally known in the literature as cis-tetraamminedichlororuthenium(III) chloride (cis-[RuCl2(NH3)4]Cl) [1].
The stereodescriptor (OC-6-22) is critical: it designates an octahedral geometry (OC-6) where the two chloride ligands are positioned adjacent (cis) to one another. This specific spatial arrangement governs the complex's kinetic lability, dictating its ability to undergo ligand exchange. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters, validated synthesis protocols, and dual-action mechanisms (catalytic water oxidation and targeted antineoplastic activity) of this remarkable Ru(III) complex.
Structural and Electronic Properties
The chemical behavior of cis-[RuCl2(NH3)4]Cl is fundamentally driven by its Ru(III) metal center. Possessing a d5 low-spin electronic configuration, the complex is paramagnetic, which allows for detailed characterization via Electron Paramagnetic Resonance (EPR) spectroscopy. The cis configuration forces an asymmetric ligand field compared to its trans counterpart, resulting in distinct axial and rhombic EPR signals [2].
In aqueous environments, the complex exhibits characteristic Ligand-to-Metal Charge Transfer (LMCT) bands in the UV-Vis spectrum. The structural asymmetry of the (OC-6-22) isomer facilitates a higher rate of aquation (replacement of Cl⁻ with H₂O) than the trans isomer, a crucial factor for its biological activation.
Table 1: Physicochemical and Spectroscopic Profile
| Parameter | Value / Description |
| Chemical Formula | cis-[RuCl₂((NH₃)₄]Cl |
| Molecular Weight | 276.51 g/mol |
| Stereochemistry | (OC-6-22) - Octahedral, cis-dichloro |
| Oxidation State & Spin | Ru(III), d5 low-spin |
| Magnetic Susceptibility | Paramagnetic ( ≈ 1.8 - 1.9 μB ) |
| UV-Vis Absorption ( λmax ) | 260 nm ( ϵ = 500 M⁻¹cm⁻¹), 308 nm ( ϵ = 1.3×10³), 350 nm ( ϵ = 1.5×10³) [3] |
| Solubility | Soluble in H₂O; insoluble in non-polar organic solvents |
Synthesis and Purification Protocol
Synthesizing the strictly cis isomer requires kinetic control to prevent the formation of the thermodynamically favored trans isomer. The protocol below is adapted from the gold-standard Gleu's method and subsequent optimizations in Inorganic Syntheses [4]. The causality behind this workflow relies on utilizing a bidentate intermediate (such as an oxalato or dithionate complex) that forces the remaining coordination sites into a cis geometry prior to chlorination.
Step-by-Step Methodology:
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Precursor Preparation: Begin with 1.0 g of chloropentaammineruthenium(III) chloride ([RuCl(NH₃)₅]Cl₂).
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Ammine Substitution: Suspend the precursor in 25 mL of air-free concentrated ammonium hydroxide (NH₄OH). Reflux strictly under an argon atmosphere until the solution transitions to a deep burgundy color, indicating the formation of hydroxo/ammine intermediates.
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Precipitation of Intermediate: Add 0.7 g of sodium dithionate (Na₂S₂O₆) to the hot solution. Transfer immediately to an ice bath. The rapid cooling forces the precipitation of an off-yellow solid, [RuOH(NH₃)₅]S₂O₆.
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Acidification & Cis Cleavage: Treat the intermediate with concentrated hydrochloric acid (HCl) under controlled heating. The acid drives the protonation of the hydroxo ligand (forming a good leaving group, H₂O) and facilitates the substitution of two adjacent sites with chloride ions, locking in the (OC-6-22) geometry.
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Crystallization: Cool the solution to yield the final cis-[RuCl₂(NH₃)₄]Cl crystals. Wash with anhydrous ethanol and air-dry.
Caption: Step-by-step synthetic workflow for isolating the (OC-6-22) isomer via kinetic trapping.
Catalytic Applications: Water Oxidation
Beyond its structural intrigue, cis-[RuCl₂(NH₃)₄]Cl is a highly active catalyst for the oxidation of water to molecular dioxygen (O₂)—a critical reaction for artificial photosynthesis and renewable energy storage.
When incorporated into a Nafion 117 polymer membrane, the complex undergoes aquation to form active cis-[Ru(NH₃)₄(H₂O)₂]³⁺ species. Research by Yagi et al. demonstrated that the initial rate of O₂ evolution ( VO2 ) is strictly first-order with respect to the ruthenium complex concentration [5].
Mechanistic Causality: The cis arrangement of the labile sites allows two water molecules to coordinate adjacent to each other. Upon oxidation by a chemical oxidant (e.g., Ce(IV)), the adjacent oxygen atoms couple to form an O-O bond. However, at high catalyst concentrations, the system is self-limiting; the complex undergoes a bimolecular deactivation pathway, forming inactive μ -oxo bridged Ru(III)-O-Ru(III) dimers. The Nafion membrane mitigates this deactivation by physically separating the catalytic centers.
Medicinal Chemistry: Antitumor Activity & Apoptosis
Ruthenium complexes are at the forefront of next-generation metallodrugs, designed to overcome the severe nephrotoxicity and drug resistance associated with platinum-based therapies (e.g., cisplatin). The cis-[RuCl₂(NH₃)₄]Cl complex has demonstrated potent, selective cytotoxicity against murine sarcoma 180 (S-180), human lung carcinoma (A549), and chronic myelogenous leukemia (K562) cell lines [3][6].
Protein Binding and Prodrug Delivery
Unlike cisplatin, which rapidly attacks systemic targets, Ru(III) complexes act as prodrugs. In the bloodstream, cis-[RuCl₂(NH₃)₄]Cl binds non-covalently and covalently to human serum albumin (HSA) and transferrin. EPR spectroscopy reveals that the complex undergoes ligand-exchange with the imidazole rings of histidine residues on these proteins (specifically at Sudlow's site II on HSA) [2]. Because solid tumors overexpress transferrin receptors to fuel rapid division, these serum proteins act as Trojan horses, selectively delivering the Ru(III) payload into the tumor microenvironment.
Cellular Mechanism of Action
Once internalized, the hypoxic and reducing environment of the tumor cell reduces Ru(III) to the more substitution-labile Ru(II) state (Activation by Reduction). The complex then executes a multi-tiered apoptotic cascade:
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DNA Adduct Formation: The complex binds to DNA, causing significant helical distortion and fragmentation.
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Cell Cycle Arrest: DNA damage triggers checkpoint activation, halting the cell cycle in the G1 phase.
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Sub-G1 Accumulation & Apoptosis: Prolonged exposure (48h) leads to the accumulation of cells in the sub-G1 phase (indicative of fragmented apoptotic DNA) and the activation of executioner caspases [3].
Caption: Mechanistic pathway of tumor-selective delivery and apoptosis induction by the (OC-6-22) complex.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 431290, Ruthenium(1+), chloride, (OC-6-22)-" PubChem, [Link].
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Universidade Federal de Goiás (UFG) Repository. "Estudo espectroscópico da interação entre as proteínas séricas humanas Albumina e transferrina com o potencial agente quimioterapêutico cloreto de cis-tetraminodiclorutênio (III)." DSpace Repository, [Link].
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Silveira-Lacerda, E. P., et al. "The ruthenium complex cis-(dichloro)tetrammineruthenium(III) chloride induces apoptosis and damages DNA in murine sarcoma 180 cells." Journal of Biosciences (Indian Academy of Sciences), 2012. [Link].
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Pell, S. D., et al. "cis-Tetraamminedichlororuthenium(III) Chloride." Inorganic Syntheses, Volume 26, 1989. [Link].
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Yagi, M., Sukegawa, N., & Kaneko, M. "Analysis of Catalytic Water Oxidation by cis-Tetraamminedichlororuthenium(III) Complex Incorporated in a Polymer Membrane." The Journal of Physical Chemistry B, 2000. [Link].
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Scientific Research Publishing. "Synthesis, Characterization, and Evaluation of Antitumor Potential in MCF-7 Cells of Ruthenium-Derived Compounds." Advances in Biological Chemistry, 2016. [Link].
